Cas no 1170059-74-1 (1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one)

1-{4-(1H-1,3-Benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one is a heterocyclic compound featuring a benzimidazole core linked to a methylpiperazine moiety via a ketone bridge. This structure imparts potential versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the benzimidazole group suggests possible interactions with enzymes or receptors, while the piperazine and ketone functionalities enhance solubility and reactivity. The compound's defined molecular architecture allows for precise modifications, making it a valuable scaffold for drug discovery and development. Its stability under standard conditions further supports its utility in synthetic chemistry workflows.
1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one structure
1170059-74-1 structure
Product name:1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one
CAS No:1170059-74-1
MF:C17H24N4O
MW:300.398663520813
CID:6072460
PubChem ID:44063637

1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one
    • 1170059-74-1
    • 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
    • AKOS024515810
    • 1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one
    • F5614-0110
    • 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one
    • Inchi: 1S/C17H24N4O/c1-13(2)11-17(22)21-9-7-20(8-10-21)12-16-18-14-5-3-4-6-15(14)19-16/h3-6,13H,7-12H2,1-2H3,(H,18,19)
    • InChI Key: AUIRJERHFMJNDQ-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)C)N1CCN(CC2=NC3C=CC=CC=3N2)CC1

Computed Properties

  • Exact Mass: 300.19501140g/mol
  • Monoisotopic Mass: 300.19501140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.2Ų

1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5614-0110-15mg
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
15mg
$89.0 2023-09-09
Life Chemicals
F5614-0110-5mg
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
5mg
$69.0 2023-09-09
Life Chemicals
F5614-0110-10mg
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
10mg
$79.0 2023-09-09
Life Chemicals
F5614-0110-25mg
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
25mg
$109.0 2023-09-09
Life Chemicals
F5614-0110-20μmol
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
20μmol
$79.0 2023-09-09
Life Chemicals
F5614-0110-1mg
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
1mg
$54.0 2023-09-09
Life Chemicals
F5614-0110-3mg
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
3mg
$63.0 2023-09-09
Life Chemicals
F5614-0110-20mg
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
20mg
$99.0 2023-09-09
Life Chemicals
F5614-0110-2μmol
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
2μmol
$57.0 2023-09-09
Life Chemicals
F5614-0110-5μmol
1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-3-methylbutan-1-one
1170059-74-1
5μmol
$63.0 2023-09-09

Additional information on 1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one

Chemical Compound CAS No. 1170059-74-1: 1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one

The chemical compound with CAS No. 1170059-74-1, known as 1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a benzodiazole moiety and a piperazine ring, both of which are well-known for their versatility in chemical synthesis and biological activity.

The synthesis of this compound involves a series of intricate reactions, including nucleophilic substitution and condensation processes. The presence of the benzodiazole group imparts significant electronic properties to the molecule, making it an attractive candidate for various applications in drug design. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents targeting specific biological pathways.

In terms of biological activity, this compound has shown promising results in preliminary assays. Its ability to interact with specific receptors and enzymes suggests its potential role in treating various diseases, including neurodegenerative disorders and cancer. Researchers have also explored its pharmacokinetic properties, revealing favorable absorption and distribution profiles that enhance its suitability for drug development.

The structural complexity of this compound necessitates advanced analytical techniques for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its identity and purity. These methods have also provided insights into its stereochemical properties, which are critical for understanding its biological activity.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed potential binding modes with key proteins, providing valuable insights for optimizing its therapeutic potential. Additionally, the use of machine learning algorithms has enabled researchers to predict its toxicity and efficacy more accurately, streamlining the drug discovery process.

In conclusion, the compound with CAS No. 1170059-74-1, or 1-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-3-methylbutan-1-one, represents a significant advancement in chemical research. Its unique structure, coupled with cutting-edge research methodologies, positions it as a promising candidate for future therapeutic interventions.

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